(R)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid

Overview

Description

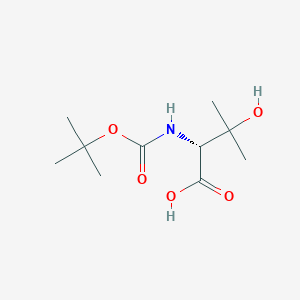

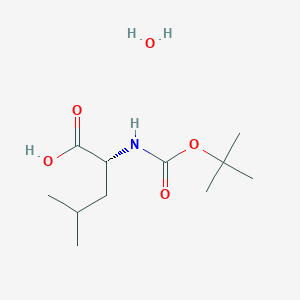

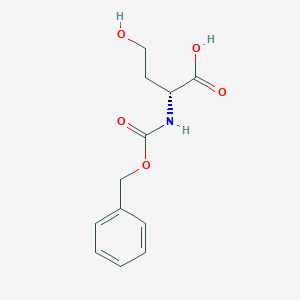

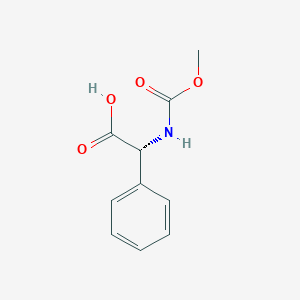

“®-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid” is a compound with the CAS Number: 31202-69-4 and a molecular weight of 246.31 . It is also known by its IUPAC name, (2R)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanoic acid . It is typically stored in a dark place, under inert atmosphere, and in a freezer under -20°C .

Synthesis Analysis

The synthesis of this compound has been explored in the context of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) . These were prepared from commercially available tert-butyloxycarbonyl-protected amino acids and used as starting materials in dipeptide synthesis .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-8(12)9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1 . This code provides a detailed description of the molecule’s structure.Chemical Reactions Analysis

In the context of dipeptide synthesis, the compound has been used with commonly used coupling reagents . A distinctive coupling reagent, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of base, yielding the dipeptides in satisfactory yields in 15 minutes .Physical And Chemical Properties Analysis

This compound is a white to off-white powder or crystals . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .Scientific Research Applications

Catalysis and Asymmetric Synthesis

(R)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid plays a crucial role in catalysis and asymmetric synthesis. Its derivatives, such as tert-butylmethylphosphino groups, are used in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is significant in the synthesis of chiral pharmaceutical ingredients that contain amino acid components (Imamoto et al., 2012).

Synthesis of Non-Proteinogenic Amino Acids

The compound is also used in the synthesis of non-proteinogenic amino acids, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA). These amino acids and their derivatives are synthesized from related compounds in a process that demonstrates the versatility and utility of this compound in preparing structurally diverse amino acids (Adamczyk & Reddy, 2001).

Polymerization and Material Science

This compound is integral in material science, particularly in polymerization processes. For instance, amino acid-derived norbornene diester derivatives containing this compound have been synthesized and polymerized to produce polymers with high molecular weights. Such polymers have applications in various fields, including biomedicine and materials engineering (Sutthasupa et al., 2007).

Drug Synthesis and Pharmaceutical Applications

In the pharmaceutical industry, derivatives of this compound are used in the synthesis of various drugs. For example, it's used in the synthesis of hydroxylamine and hydroxamic acid derivatives, which are components in certain pharmaceuticals (Staszak & Doecke, 1994).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

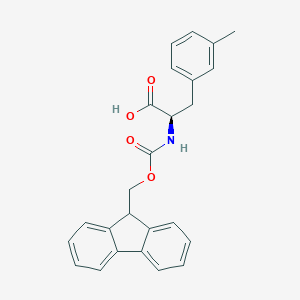

BOC-D-LYS(BOC)-OH, also known as N2,N6-Bis(tert-butoxycarbonyl)-D-lysine or ®-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid, is a derivative of the amino acid lysine. Its primary targets are bacterial cells, specifically their cell membranes .

Mode of Action

The compound interacts with bacterial cell membranes, leading to their disruption . This interaction is primarily due to the cationic nature of the compound, which allows it to bind to the negatively charged bacterial cell membranes. The disruption of the cell membrane integrity leads to leakage of cellular contents and ultimately cell death .

Biochemical Pathways

The compound’s action primarily affects the integrity of the bacterial cell membrane, disrupting the normal function of the membrane and leading to cell death

Result of Action

The result of the compound’s action is the death of bacterial cells due to disruption of their cell membranes . This leads to leakage of cellular contents and ultimately cell death . The compound has shown excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria .

properties

IUPAC Name |

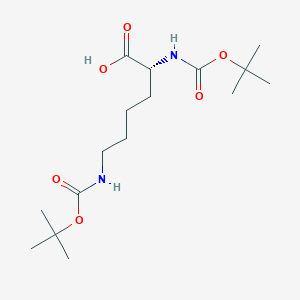

(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVSXKMMQOZUNU-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428555 | |

| Record name | BOC-D-LYS(BOC)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65360-27-2 | |

| Record name | BOC-D-LYS(BOC)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B152195.png)